BENGHE Foundational & Exploratory

Check Availability & Pricing

Physicochemical properties of 6-Ethoxy-5-
fluoropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 6-Ethoxy-5-fluoropyridin-3-amine

Cat. No.: B1425852

An In-Depth Technical Guide to the Physicochemical Properties of 6-Ethoxy-5-fluoropyridin-
3-amine

Introduction

In the landscape of modern drug discovery and materials science, substituted pyridine
derivatives represent a cornerstone of molecular design. Among these, 6-Ethoxy-5-
fluoropyridin-3-amine is a compound of significant interest due to its unique electronic and
structural features. The presence of an electron-donating ethoxy group, an electron-
withdrawing fluorine atom, and a basic amino group on a pyridine scaffold creates a molecule
with nuanced properties that are critical for its application as a synthetic building block.

This guide provides a comprehensive analysis of the core physicochemical properties of 6-
Ethoxy-5-fluoropyridin-3-amine. Designed for researchers, medicinal chemists, and drug
development professionals, this document moves beyond a simple recitation of data. It delves
into the causality behind these properties and provides field-proven, step-by-step protocols for
their experimental validation. Understanding these characteristics is paramount for predicting
molecular behavior, optimizing reaction conditions, and designing novel compounds with
desired pharmacokinetic and pharmacodynamic profiles.

Chemical Identity and Core Physicochemical
Properties
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A precise understanding of a compound's fundamental properties is the starting point for all

subsequent research. 6-Ethoxy-5-fluoropyridin-3-amine is identified by its unique structural

arrangement and is cataloged across numerous chemical databases. The properties listed

below are a synthesis of computed data from reputable sources and provide a baseline for

experimental work.

The structure features a pyridine ring, which is basic, an amino group that imparts further

basicity and hydrogen bonding capability, a lipophilic ethoxy group, and a strongly

electronegative fluorine atom that can modulate both basicity (pKa) and lipophilicity (LogP).

Property Value Source
6-ethoxy-5-fluoropyridin-3-

IUPAC Name _ [1]
amine

CAS Number 886372-67-4 [1][2][3]

Molecular Formula C7H9FN20 [11[2]

Molecular Weight 156.16 g/mol [1112]

Canonical SMILES

CCOC1=C(C=C(C=N1)N)F

[1]

QYCNUMGMBSFODC-
InChliKey [1]
UHFFFAOYSA-N
Computed LogP 0.9-1.2016 [1][4]
Topological Polar Surface Area
48.14 Az [4]
(TPSA)
Hydrogen Bond Donors 1 [4]
Hydrogen Bond Acceptors 3 [4]
Rotatable Bonds 2 [4]

Solubility Profile: Theoretical Insights and
Experimental Validation
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Expertise & Rationale: The solubility of a compound is a critical determinant of its utility,
influencing everything from reaction kinetics in synthetic chemistry to bioavailability in
pharmacology. The structure of 6-Ethoxy-5-fluoropyridin-3-amine suggests a nuanced
solubility profile. While the pyridine nitrogen and amino group can form hydrogen bonds with
protic solvents like water, the hydrocarbon nature of the ethoxy group and the overall aromatic
system contribute to its solubility in organic solvents.[5] Because amines are basic, their
solubility in aqueous media is expected to increase dramatically at acidic pH due to the
formation of a more polar, water-soluble ammonium salt.[6][7]

Experimental Protocol: Qualitative and Semi-
Quantitative Solubility Determination

This protocol provides a systematic approach to assess the compound's solubility in aqueous
and organic systems.

Materials:

6-Ethoxy-5-fluoropyridin-3-amine
e Deionized Water

e 5% Hydrochloric Acid (HCI)

e 5% Sodium Hydroxide (NaOH)

e Dichloromethane (DCM)

e Methanol

» Vortex mixer

o Calibrated pH meter or pH paper
Methodology:

o Preparation: Label five clean, dry test tubes. Add approximately 10 mg of 6-Ethoxy-5-
fluoropyridin-3-amine to each.
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Solvent Addition: Add 1 mL of each respective solvent (Water, 5% HCI, 5% NaOH, DCM,
Methanol) to the labeled tubes.

Mixing: Vigorously mix each tube using a vortex mixer for 30 seconds.

Observation: Allow the tubes to stand for 2-3 minutes and visually inspect for dissolution.[6] A
compound is considered "soluble™ if no solid particles are visible to the naked eye.

pH Measurement (Aqueous Samples): For the tubes containing water, 5% HCI, and 5%
NaOH, use a stirring rod to transfer a drop of the solution to pH paper to confirm the pH of
the medium.[5]

Interpretation:

o Water: Solubility in neutral water indicates a good balance of polar and non-polar
character. Low molecular weight amines are often water-soluble.[5]

o 5% HCI: Enhanced solubility compared to water strongly indicates the presence of a basic
functional group (the amine and pyridine nitrogen) forming a hydrochloride salt.[8]

o 5% NaOH: Solubility is not expected to increase in a basic solution.

o DCM & Methanol: Solubility in these organic solvents indicates the compound's non-polar
and polar-aprotic character.
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Preparation

Weigh ~10 mg of Compound
into 5 Test Tubes

Add 1 mL Water Add 1 mL 5% HCI Add 1 mL 5% NaOH Add 1 mL DCM Add 1 mL Methanol
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Caption: Workflow for solubility profile determination.

Acidity and Basicity: pKa Determination

Expertise & Rationale: The acid dissociation constant (pKa) is arguably one of the most
important physicochemical parameters in drug development. It dictates the ionization state of a
molecule at a given pH, which in turn governs its absorption, distribution, metabolism, and
excretion (ADME) properties.[9] For 6-Ethoxy-5-fluoropyridin-3-amine, there are two primary
basic centers: the pyridine ring nitrogen and the exocyclic amino group. The pKa value is
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critical for understanding how this molecule will interact with biological targets and traverse cell
membranes.[9]

NMR-based titration is a robust method for pKa determination. It relies on the principle that the
chemical shift of protons adjacent to an ionizable center will change as the molecule transitions
between its protonated and deprotonated states.[10] Plotting this change in chemical shift
against pH yields a sigmoidal curve from which the pKa can be accurately determined.[11]

Experimental Protocol: pKa Determination by 'H NMR
Titration

Materials:

e 6-Ethoxy-5-fluoropyridin-3-amine

e Deuterium oxide (D20)

o Standardized DCI and NaOD solutions (0.1 M in D20)

 NMR tubes

» pH meter calibrated for D20 solutions (or apply a correction factor)

* NMR Spectrometer (=400 MHz)

Methodology:

o Sample Preparation: Prepare a stock solution of the compound (~10-20 mg/mL) in D20.

 Titration Series: Prepare a series of ~8-10 NMR samples in tubes. To each tube, add a fixed
volume of the stock solution. Then, add varying amounts of DCI and NaOD solutions to
create a range of pH (pD) values spanning from approximately pKa - 2 to pKa + 2.

» pH Measurement: Measure the pD of each sample accurately using a calibrated pH meter.
Note that pD = pH reading + 0.4.[10]

* NMR Acquisition: Acquire a *H NMR spectrum for each sample. Ensure consistent
acquisition parameters across all samples.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.researchgate.net/publication/333043314_Determination_of_the_pK_a_values_of_some_pyridine_derivatives_by_computational_methods
https://www.mdpi.com/2312-7481/3/3/29
https://pmc.ncbi.nlm.nih.gov/articles/PMC3747999/
https://www.benchchem.com/product/b1425852?utm_src=pdf-body
https://www.mdpi.com/2312-7481/3/3/29
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1425852?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

o Data Analysis:

o ldentify a proton signal in the aromatic region that shows a significant chemical shift
change across the pD range. The protons on the pyridine ring are ideal candidates.

o Plot the chemical shift (&) of the chosen proton (y-axis) against the measured pD (x-axis).

o The data should form a sigmoidal curve. The pKa is the pD value at the inflection point of
this curve. This can be determined graphically or by fitting the data to the Henderson-

Hasselbalch equation.[11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b1425852?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/6-Ethoxy-5-fluoropyridin-3-amine
https://pubchem.ncbi.nlm.nih.gov/compound/6-Ethoxy-5-fluoropyridin-3-amine
https://www.chemicalbook.com/msds/6-ethoxy-5-fluoropyridin-3-amine.htm
https://www.chemicalbook.com/ProductChemicalPropertiesCB32640946_EN.htm
https://www.chemscene.com/product/886372-67-4.html
https://www.moorparkcollege.edu/sites/moorparkcollege/files/media/pdf_document/2020/chem_11_expt13.pdf
https://chemhaven.org/che102/lab/che102_lab27_amine_amide_S22.pdf
https://web.mnstate.edu/jasperse/chem365/Amine-Unknowns.pdf
https://www1.udel.edu/chem/CHEM322/Handouts/unknowns_lab_handout.pdf
https://www.researchgate.net/publication/333043314_Determination_of_the_pK_a_values_of_some_pyridine_derivatives_by_computational_methods
https://www.mdpi.com/2312-7481/3/3/29
https://pmc.ncbi.nlm.nih.gov/articles/PMC3747999/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3747999/
https://www.benchchem.com/product/b1425852#physicochemical-properties-of-6-ethoxy-5-fluoropyridin-3-amine
https://www.benchchem.com/product/b1425852#physicochemical-properties-of-6-ethoxy-5-fluoropyridin-3-amine
https://www.benchchem.com/product/b1425852#physicochemical-properties-of-6-ethoxy-5-fluoropyridin-3-amine
https://www.benchchem.com/product/b1425852#physicochemical-properties-of-6-ethoxy-5-fluoropyridin-3-amine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1425852?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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